molecular formula C22H19NO3 B2792419 9H-fluoren-9-ylmethyl N-[2-(hydroxymethyl)phenyl]carbamate CAS No. 886990-59-6

9H-fluoren-9-ylmethyl N-[2-(hydroxymethyl)phenyl]carbamate

Cat. No.: B2792419
CAS No.: 886990-59-6
M. Wt: 345.398
InChI Key: HTYQZDJJJCVONI-UHFFFAOYSA-N
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Description

9H-fluoren-9-ylmethyl N-[2-(hydroxymethyl)phenyl]carbamate is a chemical compound with the molecular formula C22H19NO3 and a molecular weight of 345.39 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 9H-fluoren-9-ylmethyl N-[2-(hydroxymethyl)phenyl]carbamate typically involves the reaction of 9H-fluoren-9-ylmethanol with N-[2-(hydroxymethyl)phenyl]carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

9H-fluoren-9-ylmethyl N-[2-(hydroxymethyl)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbamate group can be reduced to form an amine derivative.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

9H-fluoren-9-ylmethyl N-[2-(hydroxymethyl)phenyl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9H-fluoren-9-ylmethyl N-[2-(hydroxymethyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, thereby modulating their activity. The pathways involved in its mechanism of action include inhibition of enzyme activity and alteration of receptor signaling .

Comparison with Similar Compounds

9H-fluoren-9-ylmethyl N-[2-(hydroxymethyl)phenyl]carbamate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications in various fields of research.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-(hydroxymethyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c24-13-15-7-1-6-12-21(15)23-22(25)26-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,24H,13-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYQZDJJJCVONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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